molecular formula C7H9IN2S B1389819 S-Methyl-4-pyridylthioimidate hydroiodide CAS No. 1185165-63-2

S-Methyl-4-pyridylthioimidate hydroiodide

Cat. No. B1389819
CAS RN: 1185165-63-2
M. Wt: 280.13 g/mol
InChI Key: CDHPZLSIZALDRX-UHFFFAOYSA-N
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Description

S-Methyl-4-pyridylthioimidate hydroiodide, also known as methyl pyridine-4-carboximidothioate, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C7H9N2S1I1 .


Molecular Structure Analysis

The molecular structure of S-Methyl-4-pyridylthioimidate hydroiodide can be represented by the SMILES string CSC (C1=CC=NC=C1)=N.I . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.


Physical And Chemical Properties Analysis

S-Methyl-4-pyridylthioimidate hydroiodide is a solid compound . Its molecular weight is 280.12923 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the current search results.

properties

IUPAC Name

methyl pyridine-4-carboximidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S.HI/c1-10-7(8)6-2-4-9-5-3-6;/h2-5,8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHPZLSIZALDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)C1=CC=NC=C1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methyl-4-pyridylthioimidate hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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